N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including thiazole formation, sulfonamide incorporation, and acetylation. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols can be found in the literature .
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups. It may participate in nucleophilic substitutions, acylations, or cyclizations. Researchers have investigated its behavior under various reaction conditions .
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives like the one have been found to possess significant antimicrobial properties . They can be used in the development of new antimicrobial drugs that target resistant strains of bacteria and other pathogens. This is particularly important in the era of increasing antibiotic resistance .
Anticancer Research
Thiazoles are known to exhibit antitumor and cytotoxic activities . They can be incorporated into compounds that are designed to inhibit the growth of cancer cells or induce apoptosis, making them valuable in cancer research and therapy .
Anti-Inflammatory and Analgesic Effects
The compound’s thiazole ring may contribute to anti-inflammatory and analgesic effects . This makes it a potential candidate for the development of new pain relief medications and anti-inflammatory drugs .
Antiviral Drug Development
Some thiazole derivatives have shown anti-HIV activity , suggesting that they could be used in the design of drugs to treat HIV and other viral infections. The compound could be explored for its potential antiviral applications .
Neuroprotective Properties
Thiazoles have been associated with neuroprotective properties . This compound could be studied for its ability to protect nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Antidiabetic Activity
Research has indicated that thiazole compounds may have applications in antidiabetic drug development . They can be used to create medications that regulate blood sugar levels or improve insulin sensitivity .
Antischizophrenia and Anticonvulsant Potential
Lastly, the compound’s thiazole core may contribute to antischizophrenia and anticonvulsant activities . It could be part of research into treatments for schizophrenia and seizure disorders .
Future Directions
Mechanism of Action
Target of Action
The compound N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide belongs to the class of 2-aminothiazole derivatives . These compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . .
Biochemical Pathways
Given its anticancer properties, it is likely that this compound affects pathways involved in cell proliferation and survival .
Result of Action
The result of the action of N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is likely to be the inhibition of cancer cell proliferation and survival, given its reported anticancer activity . This can lead to the death of cancer cells and a reduction in tumor size.
properties
IUPAC Name |
N-butyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-3-4-9-17-15(20)10-13-11-23-16(18-13)19-24(21,22)14-7-5-12(2)6-8-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEVLPHCFRLFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide |
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